

6-(Piperidin-1-yl)pyridine-3-carbaldehyde

molecular weight and formula

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Compound of Interest

Compound Name: 6-(Piperidin-1-yl)pyridine-3-carbaldehyde

Cat. No.: B1362085

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Technical Guide: 6-(Piperidin-1-yl)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and a representative synthetic route for **6-(Piperidin-1-yl)pyridine-3-carbaldehyde**. This compound is a valuable intermediate in medicinal chemistry and materials science, often utilized as a building block for more complex molecules.

Core Compound Data

The fundamental molecular properties of **6-(Piperidin-1-yl)pyridine-3-carbaldehyde** are summarized below. These data are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value | Reference |
|-------------------|--|-----------|
| Molecular Formula | C ₁₁ H ₁₄ N ₂ O | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| IUPAC Name | 6-(Piperidin-1-yl)nicotinaldehyde | [1] |
| CAS Number | 241816-11-5 | [1] |

Experimental Protocols

The synthesis of **6-(Piperidin-1-yl)pyridine-3-carbaldehyde** can be achieved via a nucleophilic aromatic substitution (S_NAr) reaction. This common and effective method involves the displacement of a halide from an activated pyridine ring by an amine nucleophile.[2][3] The following protocol details a representative procedure starting from the commercially available precursor, 6-chloropyridine-3-carboxaldehyde.

Protocol: Synthesis of **6-(Piperidin-1-yl)pyridine-3-carbaldehyde**

This protocol is based on established methodologies for nucleophilic aromatic substitution on chloropyridine scaffolds.[2][4]

Materials:

- 6-Chloropyridine-3-carboxaldehyde (1.0 eq)
- Piperidine (1.2 - 1.5 eq)
- Anhydrous solvent (e.g., Dioxane, Toluene, or N,N-Dimethylformamide)
- Base (e.g., Potassium carbonate, Triethylamine) (2.0 eq)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for reflux and work-up
- Magnetic stirrer and heating mantle

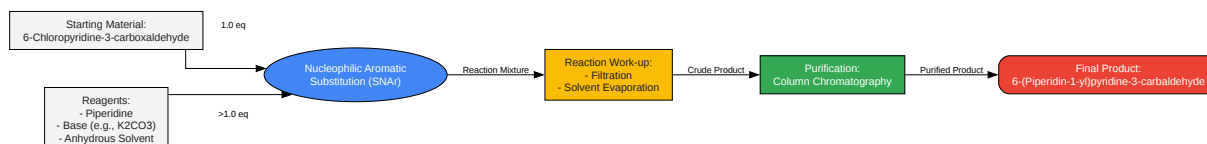
- Rotary evaporator
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-chloropyridine-3-carboxaldehyde (1.0 eq) in the chosen anhydrous solvent.
- **Addition of Reagents:** To the stirred solution, add the base (e.g., potassium carbonate, 2.0 eq) followed by the dropwise addition of piperidine (1.2 eq).
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the solid base and wash with the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** The crude residue is then purified by column chromatography on silica gel. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.
- **Characterization:** Combine the fractions containing the pure product and concentrate under reduced pressure to yield **6-(Piperidin-1-yl)pyridine-3-carbaldehyde**. The structure and purity of the final compound should be confirmed by analytical techniques such as NMR spectroscopy (^1H and ^{13}C) and mass spectrometry.

Synthetic Workflow Visualization

The logical relationship of the synthesis protocol is depicted in the following workflow diagram. This illustrates the transformation from the starting material to the final product through nucleophilic aromatic substitution.



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Caption: Synthetic workflow for **6-(Piperidin-1-yl)pyridine-3-carbaldehyde**.

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